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Compound of Interest

Compound Name: PF-06840003

Cat. No.: B1679684 Get Quote

An in-depth analysis of two prominent indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, PF-
06840003 and navoximod, reveals distinct preclinical profiles. This guide synthesizes available

data on their in vitro potency, in vivo efficacy, and pharmacokinetic properties, offering a

valuable resource for researchers in immuno-oncology.

Both PF-06840003, developed by Pfizer, and navoximod (also known as GDC-0919 or

NLG919), developed by Genentech and NewLink Genetics, are small molecule inhibitors of

IDO1, a key enzyme in the kynurenine pathway of tryptophan metabolism.[1][2][3]

Overexpression of IDO1 in the tumor microenvironment leads to tryptophan depletion and the

accumulation of immunosuppressive kynurenine metabolites, thereby facilitating tumor immune

evasion.[4][5] By inhibiting IDO1, these compounds aim to restore anti-tumor immunity.[1][3]

This guide provides a comparative overview of their preclinical efficacy based on publicly

available data.

Mechanism of Action
Both PF-06840003 and navoximod function by inhibiting the enzymatic activity of IDO1, which

catalyzes the conversion of tryptophan to N-formylkynurenine.[1][3] This inhibition leads to a

decrease in the production of kynurenine and other downstream metabolites, thereby

alleviating the suppression of effector T cells and promoting an anti-tumor immune response.[4]

[5]
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In Vitro Potency
The in vitro potency of PF-06840003 and navoximod has been evaluated in various enzymatic

and cell-based assays. The following tables summarize the reported half-maximal inhibitory

concentration (IC50) and half-maximal effective concentration (EC50) values.

Table 1: In Vitro Potency of PF-06840003

Assay Type
Target/Cell
Line

Species
IC50 / EC50
(µM)

Reference(s)

Enzymatic Assay IDO1 Human 0.41 [1][2]

IDO1 Dog 0.59 [1]

IDO1 Mouse 1.5 [1]

Cellular Assay HeLa Human 1.8 [1][2]

THP-1

(LPS/IFNγ

stimulated)

Human 1.7 [1][2]

Table 2: In Vitro Potency of Navoximod
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Assay Type
Target/Cell
Line

Species
IC50 / EC50
(nM)

Ki (nM)
Reference(s
)

Cellular

Activity Assay
- - 70 - [3]

T-cell

Proliferation

MLR Assay

- Human 90 - [3]

Enzymatic

Assay
IDO1 - - 7 [6]

Cellular

Assay (HeLa)
IDO1 Human 950 - [7]

T-cell

Suppression

Assay (hDC)

IDO1 Human 80 (ED50) - [6]

T-cell

Suppression

Assay (mDC)

IDO1 Mouse 120 (ED50) - [6]

In Vivo Efficacy
The anti-tumor activity of both compounds has been assessed in syngeneic mouse models,

often in combination with immune checkpoint inhibitors.

Table 3: In Vivo Efficacy of PF-06840003
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Tumor Model
Combination
Therapy

Key Findings Reference(s)

CT26 (colon

carcinoma)
Anti-PD-L1

Significant tumor

growth inhibition;

>80% reduction in

intratumoral

kynurenine.

[4][8]

Pan02, B16-F10,

MC38, 4T1, Renca
Monotherapy

Significant antitumor

activity.
[2]

GL261 (glioma)

Anti-PD-1/PD-L1, anti-

CTLA-4, radiation,

temozolomide

Synergistic effect. [9]

Table 4: In Vivo Efficacy of Navoximod

Tumor Model
Combination
Therapy

Key Findings Reference(s)

B16F10 (melanoma)
Vaccination (hgp100

peptide + CpG-1826)

~95% reduction in

tumor volume.
[7]

B16F10 (melanoma) Anti-PD-L1, Anti-OX40

Improved anti-tumor

response and

activation of

intratumoral CD8+ T

cells.

[3]

Various solid tumors
Chemotherapy,

Radiotherapy

Improved anti-tumor

response.
[3]

Pharmacokinetic Properties
A brief overview of the preclinical pharmacokinetic parameters is provided below.

Table 5: Preclinical Pharmacokinetic Profile
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Compound Parameter Species Value Reference(s)

PF-06840003
Predicted Human

Half-life (t1/2)
Human 16-19 hours [4]

CNS Penetration Rat Good [2]

Navoximod
Oral

Bioavailability (F)
Mouse >70% [7]

Plasma

Kynurenine

Reduction

Mouse
~50% (single

oral dose)
[7]

Absolute

Bioavailability
Human 55.5% [10]

Half-life (t1/2) Human ~12 hours [10]

Experimental Protocols
IDO1 Inhibition Assay (Cell-Based)
This protocol is a generalized procedure based on common methodologies for assessing IDO1

inhibition in a cellular context.

Cell Culture: HeLa or THP-1 cells are seeded in 96-well plates at a density of 2 x 104

cells/well and allowed to adhere overnight.

IDO1 Induction: To induce IDO1 expression, cells are treated with 100 ng/mL of human IFN-γ

(for HeLa cells) or with a combination of LPS and IFN-γ (for THP-1 cells) for 24 hours.

Inhibitor Treatment: The culture medium is replaced with fresh medium containing various

concentrations of the IDO1 inhibitor (PF-06840003 or navoximod) and incubated for another

24-48 hours.

Kynurenine Measurement: The supernatant is collected, and the concentration of kynurenine

is measured. This is typically done by adding a reagent like p-dimethylaminobenzaldehyde

(DMAB) in acetic acid, which reacts with kynurenine to produce a colored product that can
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be quantified by measuring absorbance at 480 nm. Alternatively, LC-MS/MS can be used for

more precise quantification.

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of

kynurenine production against the inhibitor concentration.

Kynurenine Measurement by LC-MS/MS
This protocol outlines a typical workflow for the quantification of kynurenine and tryptophan in

plasma or tissue homogenates.

Sample Preparation:

To 100 µL of plasma or tissue homogenate, add an internal standard (e.g., deuterated

kynurenine and tryptophan).

Precipitate proteins by adding a solution like trichloroacetic acid (TCA) or methanol.

Centrifuge the samples to pellet the precipitated proteins.

Collect the supernatant for analysis.

Chromatographic Separation:

Inject the supernatant into a liquid chromatography system.

Separate the analytes using a C18 reverse-phase column with a gradient elution of mobile

phases, typically consisting of an aqueous solution with a small amount of formic acid and

an organic solvent like acetonitrile or methanol.

Mass Spectrometric Detection:

The eluent from the LC system is introduced into a tandem mass spectrometer.

Analytes are ionized using electrospray ionization (ESI) in positive ion mode.

Quantification is performed using multiple reaction monitoring (MRM) of specific precursor-

to-product ion transitions for kynurenine, tryptophan, and their respective internal
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standards.

Data Analysis:

The concentration of each analyte is determined by comparing its peak area to that of the

internal standard and referencing a standard curve.

Syngeneic Mouse Tumor Model
This is a generalized protocol for evaluating the in vivo efficacy of IDO1 inhibitors.

Cell Implantation:

Syngeneic tumor cells (e.g., CT26 for BALB/c mice, B16F10 for C57BL/6 mice) are

harvested and suspended in a suitable medium like PBS.

Inject approximately 1 x 105 to 1 x 106 cells subcutaneously into the flank of

immunocompetent mice.

Tumor Growth Monitoring:

Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.

Calculate tumor volume using the formula: (length x width2) / 2.

Treatment Administration:

Once tumors reach a palpable size (e.g., 50-100 mm3), randomize the mice into treatment

groups.

Administer the IDO1 inhibitor (e.g., PF-06840003 or navoximod) via oral gavage at a

predetermined dose and schedule.

For combination studies, administer the checkpoint inhibitor (e.g., anti-PD-L1 antibody) via

intraperitoneal injection.

Efficacy Evaluation:

Continue to monitor tumor growth and body weight throughout the study.
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At the end of the study, or when tumors reach a predetermined endpoint, euthanize the

mice.

Collect tumors and other tissues for pharmacodynamic analysis, such as measuring

kynurenine and tryptophan levels or analyzing immune cell infiltration by flow cytometry.

Data Analysis:

Compare tumor growth rates and survival between the different treatment groups to

assess the efficacy of the inhibitors.
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Caption: IDO1 signaling pathway and point of intervention.
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Caption: Preclinical evaluation workflow for IDO1 inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. medchemexpress.com [medchemexpress.com]

2. selleckchem.com [selleckchem.com]

3. Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-
0919) in patients with recurrent advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

4. aacrjournals.org [aacrjournals.org]

5. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC
[pmc.ncbi.nlm.nih.gov]

6. selleckchem.com [selleckchem.com]

7. medchemexpress.com [medchemexpress.com]

8. researchgate.net [researchgate.net]

9. ATIM-29. A PHASE 1 STUDY OF PF-06840003, AN ORAL INDOLE 2,3-DIOXYGENASE 1
(IDO1) INHIBITOR IN PATIENTS WITH MALIGNANT GLIOMAS - PMC
[pmc.ncbi.nlm.nih.gov]

10. Investigation of the absolute bioavailability and human mass balance of navoximod, a
novel IDO1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [A Preclinical Efficacy Comparison: PF-06840003 vs.
Navoximod in IDO1 Inhibition]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1679684#pf-06840003-vs-navoximod-preclinical-
efficacy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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